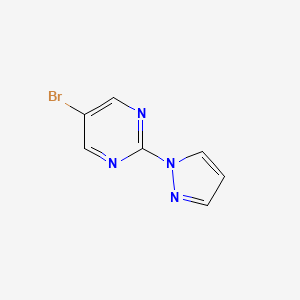

5-Bromo-2-pyrazol-1-yl-pyrimidine

Descripción general

Descripción

5-Bromo-2-pyrazol-1-yl-pyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings in its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-pyrazol-1-yl-pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromopyrimidine with pyrazole under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-pyrazol-1-yl-pyrimidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of bases like potassium carbonate.

Major Products

Substitution Reactions: Products include various substituted pyrazolyl-pyrimidines depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds with diverse functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Kinase Inhibitors

The pyrimidine core, particularly derivatives like 5-bromo-2-pyrazol-1-yl-pyrimidine, has been extensively utilized in the development of kinase inhibitors. For instance, recent studies have identified pyrimidine-based compounds that selectively inhibit kinases associated with neurodegenerative diseases such as ALS and Alzheimer's disease. The modifications at the 5-position of the pyrimidine ring have been shown to enhance selectivity and potency against these targets .

2. Antitumor Activity

Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. These compounds function as selective protein inhibitors, which can lead to the development of new anticancer drugs. For example, studies have reported that certain derivatives show potent inhibitory activity against various cancer cell lines, highlighting their potential as therapeutic agents .

3. Antimicrobial Properties

This compound derivatives have also been investigated for their antimicrobial activity. A study found that specific derivatives exhibited effective antibacterial properties against strains such as Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MIC) indicating their potential as new antimicrobial agents .

Biological Studies

1. Target Engagement in Cellular Systems

The compound's ability to engage with biological targets has been assessed using advanced techniques like NanoBRET assays. These studies are crucial for understanding how well compounds bind to their targets within cellular environments, which is essential for drug development processes .

2. Enzymatic Inhibition

The enzymatic inhibition profiles of this compound derivatives have been characterized, revealing their interactions with various kinases. This information is vital for designing selective inhibitors that minimize off-target effects, enhancing therapeutic efficacy .

Materials Science

1. Photophysical Properties

Recent advances have highlighted the unique photophysical properties of pyrazolo[1,5-a]pyrimidines, making them suitable for applications in materials science. Their ability to form crystals with notable conformational characteristics opens avenues for developing new materials with enhanced optical properties .

2. Polymer Incorporation

Incorporating this compound into polymer matrices can impart specific functionalities such as increased stability or reactivity. This application is particularly relevant in the development of advanced materials for various industrial applications.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Kinase Inhibition | Effective against TBK1 and other understudied kinases |

| Antitumor Activity | Selective Protein Inhibitors | Significant inhibition of cancer cell lines |

| Antimicrobial Properties | Antibacterial Activity | MIC values indicating effectiveness against pathogens |

| Biological Studies | Target Engagement Studies | Insights into cellular binding and activity |

| Materials Science | Photophysical Applications | Enhanced optical properties in crystalline forms |

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-pyrazol-1-yl-pyrimidine largely depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The bromine atom and the heterocyclic rings allow it to form strong interactions with target proteins, thereby modulating their activity. The exact molecular targets and pathways can vary, but they typically involve key signaling proteins in disease pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-2-(1-piperidinyl)pyrimidine

- 3(5)-Aminopyrazoles

- Pyrazolo[1,5-a]pyrimidines

Uniqueness

5-Bromo-2-pyrazol-1-yl-pyrimidine is unique due to its dual heterocyclic structure, which provides a versatile scaffold for chemical modifications. This duality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both synthetic and medicinal chemistry.

Actividad Biológica

5-Bromo-2-pyrazol-1-yl-pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula CHBrN and a molecular weight of 225.0 g/mol. The compound features a bromine atom at the 5-position of the pyrimidine ring and a pyrazole moiety at the 2-position, contributing to its unique pharmacological profile .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly kinases. The compound acts as a bioisostere of adenine, allowing it to mimic ATP interactions within the kinase domain. This characteristic is crucial for inhibiting cyclin-dependent kinases (CDKs), which are vital in cell cycle regulation .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties through its ability to inhibit CDK2, leading to reduced proliferation of cancer cells. In vitro studies have shown that compounds with similar structures can significantly decrease cell viability in various cancer cell lines .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 9.46 | |

| Dinaciclib | MDA-MB-231 | 17.02 | |

| Roscovitine | Various | 11.73 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that derivatives of pyrazolyl pyrimidines show significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Table 2: Antimicrobial Activity Data

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways .

Case Studies

Several studies highlight the efficacy of this compound in various therapeutic contexts:

- Cell Cycle Regulation : A study demonstrated that treatment with this compound led to G1 phase arrest in cancer cells, indicating its potential as a CDK inhibitor .

- Synergistic Effects : Research indicated that when combined with standard antibiotics, this compound enhanced antimicrobial efficacy against resistant strains, suggesting potential for use in combination therapies .

- In Vivo Studies : Animal models have shown that administration of pyrazole derivatives significantly reduces tumor size compared to controls, reinforcing the in vitro findings regarding anticancer activity .

Propiedades

IUPAC Name |

5-bromo-2-pyrazol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-4-9-7(10-5-6)12-3-1-2-11-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBZYQWGCLJVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672018 | |

| Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883230-94-2 | |

| Record name | 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.